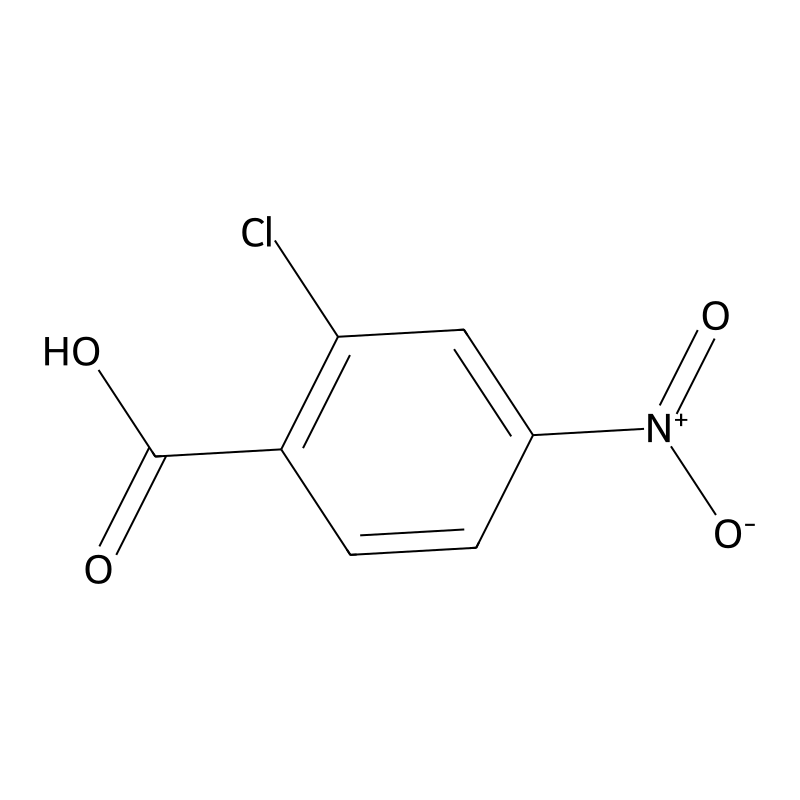2-Chloro-4-nitrobenzoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Organic Synthesis
-Chloro-4-nitrobenzoic acid is a valuable precursor for the synthesis of various organic compounds due to the presence of reactive functional groups:
- Chlorine substitution: The chlorine atom in the ortho position (position 2) is relatively reactive and can be readily substituted with other nucleophiles, allowing the introduction of diverse functionalities. This property makes it a versatile building block for the synthesis of complex organic molecules.
- Nitro group reduction: The nitro group (-NO2) can be reduced to an amine (-NH2) using various reducing agents, leading to the formation of 2-chloro-4-aminobenzoic acid. This intermediate can be further functionalized for the synthesis of various pharmaceuticals and other bioactive molecules.
Analytical Chemistry
-Chloro-4-nitrobenzoic acid exhibits certain properties that make it useful in analytical chemistry:
- pH indicator: It can act as a weak acid with a pKa of around 3.4. This allows it to change color depending on the pH of the solution, making it a potential candidate for the development of pH indicators.
- Chromatographic separation: Due to its specific chemical interactions with stationary phases, 2-chloro-4-nitrobenzoic acid can be employed as a standard or reference compound in various chromatographic techniques like high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC).
Material Science
-Chloro-4-nitrobenzoic acid has been explored in the development of functional materials:
- Crystal engineering: The ability to form hydrogen bonds and self-assemble into well-defined structures makes 2-chloro-4-nitrobenzoic acid a potential candidate for the design of supramolecular assemblies and crystals with specific properties.
- Organic electronics: Studies suggest that 2-chloro-4-nitrobenzoic acid can be used as a precursor for the synthesis of organic semiconductors with potential applications in organic light-emitting diodes (OLEDs) and other electronic devices.
2-Chloro-4-nitrobenzoic acid is an aromatic compound with the molecular formula C₇H₄ClNO₄ and a molecular weight of 201.56 g/mol. It features a chlorinated and nitrated benzoic acid structure, which contributes to its unique chemical properties. The compound is recognized for its bright yellow crystalline appearance and is soluble in organic solvents such as ethanol and acetone, but less so in water .
- Dehalogenation: This process involves the removal of the chlorine atom from the compound, often facilitated by oxidative conditions, leading to the formation of 2-hydroxy-4-nitrobenzoic acid .
- Nitration: The nitro group can participate in electrophilic aromatic substitution reactions, allowing further functionalization of the aromatic ring.
- Hydroxylation: Under specific catalytic conditions, hydroxylation can occur, introducing hydroxyl groups into the aromatic system .
2-Chloro-4-nitrobenzoic acid exhibits significant biological activity, particularly as an antiviral agent. It has shown efficacy in boosting immune responses and is studied for its potential in treating human immunodeficiency virus infections . Additionally, the compound's metabolites have been investigated for their roles in various metabolic pathways, indicating its relevance in biochemical studies .
The synthesis of 2-chloro-4-nitrobenzoic acid typically involves the following steps:
- Nitration of Toluene: Toluene is nitrated using a mixture of nitric and sulfuric acids to introduce a nitro group.
- Chlorination: The nitrated product undergoes chlorination using chlorine gas or a chlorinating agent to yield 2-chloro-4-nitrotoluene.
- Oxidative Hydrolysis: The final step involves oxidative hydrolysis to convert the chlorinated nitrotoluene into 2-chloro-4-nitrobenzoic acid .
2-Chloro-4-nitrobenzoic acid finds applications across various fields:
- Pharmaceuticals: Used as an intermediate in the synthesis of pharmaceutical compounds due to its antiviral properties.
- Agriculture: Investigated for potential use in agrochemicals.
- Research: Employed in biochemical studies to understand metabolic pathways and enzyme activities .
Research has explored the interaction of 2-chloro-4-nitrobenzoic acid with various biological systems. Notably, studies indicate that its degradation products can influence metabolic pathways involving enzymes like monooxygenases, highlighting its role in biotransformation processes . Additionally, its interactions with other compounds have been studied to assess potential synergistic effects in therapeutic applications.
Several compounds share structural similarities with 2-chloro-4-nitrobenzoic acid. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Nitrobenzoic Acid | No chlorine substituent | More hydrophilic; used as a standard in assays |
| 2-Chloro-5-nitrobenzoic Acid | Chlorine at different position | Exhibits different biological activity |
| 3-Chloro-4-nitrobenzoic Acid | Chlorine at another position | Varies in reactivity due to substitution pattern |
| Salicylic Acid | Hydroxyl group instead of nitro | Known for anti-inflammatory properties |
The uniqueness of 2-chloro-4-nitrobenzoic acid lies in its specific combination of chlorination and nitration at defined positions on the benzene ring, which influences its reactivity and biological activity compared to these similar compounds. Its distinct structural features allow it to participate in unique
XLogP3
LogP
Melting Point
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (98.08%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (98.08%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant








